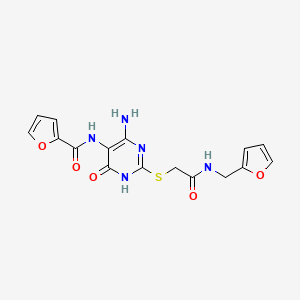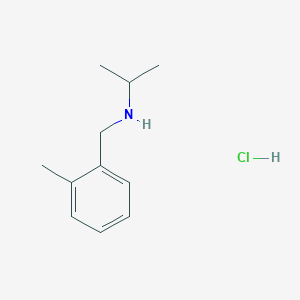
N-(2-Methylbenzyl)-2-propanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylbenzyl)-2-propanamine hydrochloride is an organic compound with the chemical formula C11H17N·HCl. It is a colorless liquid with a sweet fragrance and is often used as an intermediate in organic synthesis. This compound has applications in the fields of medicine and pesticides, and it can be used to synthesize various drugs, dyes, and flavors .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Methylbenzyl)-2-propanamine hydrochloride generally involves the following steps:
Reaction of 2-methyl benzyl bromide with isopropylamine: This reaction generates N-(2-methyl benzyl) isopropylamine hydrochloride.
Reaction of the hydrochloride with sodium carbonate: This step removes hydrochloric acid to obtain N-(2-methylbenzyl)-2-propanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.
化学反应分析
Types of Reactions
N-(2-Methylbenzyl)-2-propanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
科学研究应用
N-(2-Methylbenzyl)-2-propanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of dyes, flavors, and other industrial chemicals
作用机制
The mechanism of action of N-(2-Methylbenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to N-(2-Methylbenzyl)-2-propanamine hydrochloride include:
- N-Benzyl-N-(2-methylbenzyl)amine hydrochloride
- N-(2-Methylbenzyl)propan-2-amine hydrochloride
- Benzimidazole derivatives
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in organic synthesis, medicine, and industry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of other compounds highlight its versatility and importance .
属性
CAS 编号 |
1158564-36-3; 91338-98-6 |
|---|---|
分子式 |
C11H18ClN |
分子量 |
199.72 |
IUPAC 名称 |
N-[(2-methylphenyl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-7-5-4-6-10(11)3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI 键 |
AKGSJWCHOWZLEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(C)C.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide](/img/structure/B2954155.png)
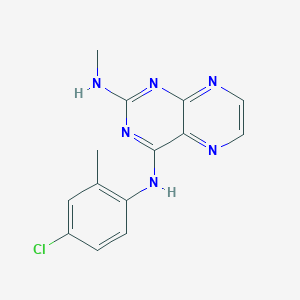
![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)
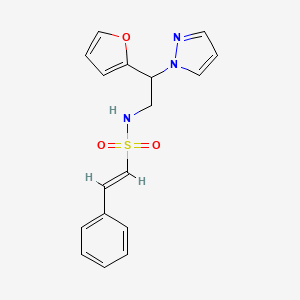
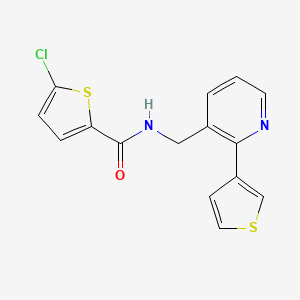
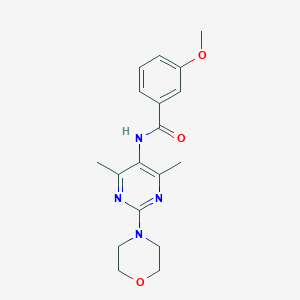
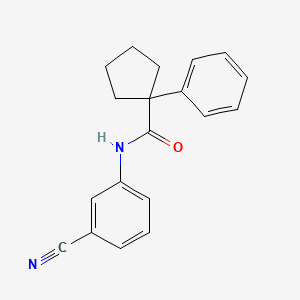
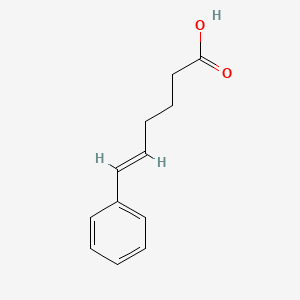
![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)
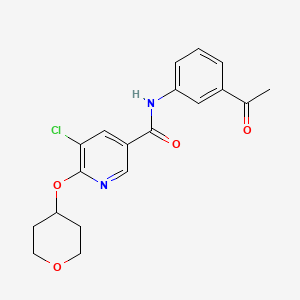
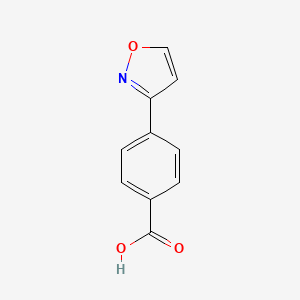
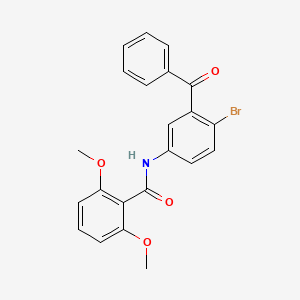
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2954176.png)
